molecular formula C8H20HgS2 B12734828 Bis(butylthio)mercury CAS No. 23601-34-5

Bis(butylthio)mercury

Cat. No.: B12734828
CAS No.: 23601-34-5
M. Wt: 381.0 g/mol
InChI Key: AEJVHAVTEZQTOC-UHFFFAOYSA-N
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Description

Bis(butylthio)mercury is an organomercury compound characterized by two butylthio (C₄H₉S⁻) groups bonded to a central mercury atom. Its molecular formula is Hg(SC₄H₉)₂. Organomercury compounds with sulfur-based ligands are notable for their stability and applications in catalysis, material science, and organic synthesis . The butylthio groups impart unique steric and electronic properties, influencing reactivity and solubility. Synthesis typically involves alkylation of mercury(II) precursors with thiols or thiolates. For example, analogous methods are employed in the preparation of 2,4-bis(butylthio)thieno[2,3-d]pyrimidine, where alkylation with 1-bromobutane is a critical step .

Properties

CAS No.

23601-34-5

Molecular Formula

C8H20HgS2

Molecular Weight

381.0 g/mol

IUPAC Name

butane-1-thiol;mercury

InChI

InChI=1S/2C4H10S.Hg/c2*1-2-3-4-5;/h2*5H,2-4H2,1H3;

InChI Key

AEJVHAVTEZQTOC-UHFFFAOYSA-N

Canonical SMILES

CCCCS.CCCCS.[Hg]

Related CAS

109-79-5 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(butylthio)mercury can be synthesized through the reaction of mercuric acetate with butylthiol. The reaction typically involves the following steps:

    Preparation of Mercuric Acetate Solution: Dissolve mercuric acetate in an appropriate solvent such as ethanol.

    Addition of Butylthiol: Slowly add butylthiol to the mercuric acetate solution while stirring.

    Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete reaction.

    Isolation and Purification: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis(butylthio)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury sulfide and butyl sulfoxide.

    Reduction: Reduction reactions can convert this compound to elemental mercury and butylthiol.

    Substitution: The butylthio groups can be substituted with other thiol groups or ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Various thiols or ligands can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Mercury sulfide and butyl sulfoxide.

    Reduction: Elemental mercury and butylthiol.

    Substitution: New organomercury compounds with different thiol or ligand groups.

Scientific Research Applications

Bis(butylthio)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a tool for investigating mercury toxicity.

    Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialized materials and as a precursor for other organomercury compounds.

Mechanism of Action

The mechanism by which bis(butylthio)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the generation of reactive oxygen species (ROS), which further contribute to its biological effects.

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Bis(butylthio)mercury shares alkylation strategies with sulfur-containing heterocycles like thienopyrimidines . However, its synthesis requires careful handling due to mercury’s toxicity.
  • Stability : Mercury-thiolate bonds (Hg-S) are generally more stable than Hg-O or Hg-N bonds, as seen in bis(2-mercaptobenzimidazole)mercury(II) complexes .

Physicochemical Properties

Limited direct data exist for this compound, but inferences can be drawn from related compounds:

Property This compound (Inferred) Methylmercury Phenylmercury acetate
Melting Point ~100–150°C (estimated) −43°C (liquid) 149–153°C
Solubility Low in water; soluble in organics Lipophilic Moderate in water
Stability Air-stable (Hg-S bond inertness) Degrades under UV Light-sensitive
Toxicity (LD₅₀, oral) High (mercury typical) 0.1–1 mg/kg (rats) 30–40 mg/kg (rats)

Notes:

  • Solubility: The butylthio groups enhance solubility in nonpolar solvents, similar to thienopyrimidine derivatives .
  • Stability : Mercury-thiolate compounds resist hydrolysis better than Hg-Cl or Hg-O analogs, as observed in environmental studies .

Toxicity and Environmental Impact

While specific toxicological data for this compound are scarce, organomercury compounds are universally hazardous. However, mercury’s persistence in ecosystems necessitates caution .

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